4,4'-二氯-2,2'-联吡啶

描述

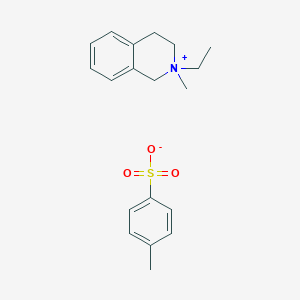

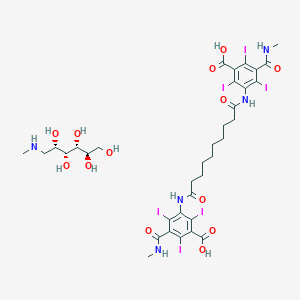

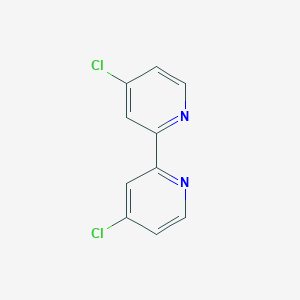

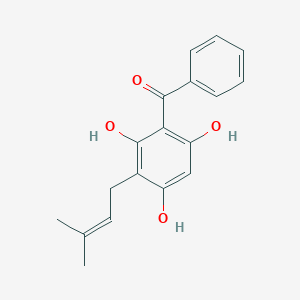

4,4'-Dichloro-2,2'-bipyridine is a chemical compound that is part of the bipyridine family. Bipyridines are heterocyclic compounds with a wide range of applications due to their redox activity and electrochromic properties. They are often used as building blocks for multifunctional materials that exhibit chromism, responding to changes in solvent, medium, or environment .

Synthesis Analysis

The synthesis of polyhalogenated 4,4'-bipyridines, including 4,4'-dichloro-2,2'-bipyridine, can be achieved through a dimerization procedure starting from dihalopyridines. A mechanism involving ortholithiation using bases such as LDA or t-BuLi has been proposed. The process yields various halogenated bipyridines, with the structures confirmed by X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of 4,4'-dichloro-2,2'-bipyridine has been studied through X-ray crystallography. The compound forms hydrogen-bonded chains in the crystalline state, with the nature of the hydrogen bonds varying depending on the methyl substitution pattern on the bipyridyl moiety . Additionally, the crystal structures of various complexes of 4,4'-dichloro-2,2'-bipyridine have been determined, providing insights into the coordination behavior and the influence of substituents on the optical properties .

Chemical Reactions Analysis

The reactivity of 4,4'-dichloro-2,2'-bipyridine changes significantly upon coordination to metal centers. For example, when coordinated to a [Ru]2+ center, the chlorine atoms become more susceptible to nucleophilic displacement, as opposed to when the compound is uncoordinated. Computational studies have supported these observations, suggesting that the positive charge of the complex lowers the activation barrier for nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-dichloro-2,2'-bipyridine and its derivatives have been characterized by various techniques, including IR, UV-vis, and NMR spectroscopy. Dichromates of 4,4'-bipyridine have been prepared, and their structures have been analyzed, revealing interactions between the protonated organic bases and the dichromate anions . The photophysical properties and redox behavior of cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines have also been investigated, showing luminescence from 3MLCT levels and redox processes centered on the Ir-C bond .

科学研究应用

反应性和配位化学

4,4'-二氯-2,2'-联吡啶(bipy-Cl2)在与钌和铑等金属中心配位时表现出显著的反应性变化。配位使氯原子易受亲核取代,而当未配位时,bipy-Cl2不会表现出这种现象。这一性质对于合成各种金属有机化合物和理解配位氯联吡啶的反应性具有重要意义(Adamczak, Howard, & Wheeler, 2019)。

电致变色和氧化还原活性

4,4'-联吡啶的单季铵化和双季铵化衍生物,包括4,4'-二氯-2,2'-联吡啶,被用于其氧化还原活性和电致变色性质。这些衍生物对于开发多功能变色材料/化合物至关重要,展示出色变现象,并用于溶剂/介质和环境响应应用(Papadakis, 2019)。

超分子化学

4,4'-二氯-2,2'-联吡啶在超分子结构的形成中发挥作用。它与其他化学实体的相互作用可以导致新型分子链和锯齿状带的形成,这对晶体工程至关重要(Zaman, Tomura, & Yamashita, 1999)。

发光和液晶

该化合物参与合成发光片状液晶。这些晶体展示可调的红色和蓝色发射,并用于各种应用,包括显示技术和发光二极管(Pucci等,2003)。

光伏应用

4,4'-二氯-2,2'-联吡啶衍生物被用于光伏应用的开发。它们与钌等金属的配位以及与半导体表面的相互作用已被研究,以提高太阳能电池的效率(Heimer等,1996)。

癌症研究

在癌症研究中,4,4'-二氯-2,2'-联吡啶的衍生物,特别是其类似物,已显示出比類鉑等传统药物更有效地诱导癌细胞系凋亡(Vo et al., 2010)。

安全和危害

未来方向

属性

IUPAC Name |

4-chloro-2-(4-chloropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSRTSGCWBPLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170096 | |

| Record name | 4,4'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dichloro-2,2'-bipyridine | |

CAS RN |

1762-41-0 | |

| Record name | 4,4'-Dichloro-2,2'-bipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

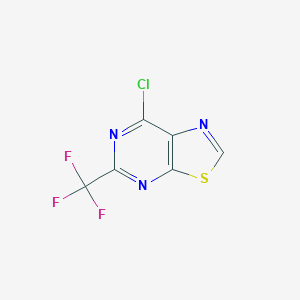

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)